molecular formula C12H15NOS B6147006 1-[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine CAS No. 2167583-04-0

1-[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine

Cat. No.: B6147006
CAS No.: 2167583-04-0
M. Wt: 221.3
InChI Key:
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Description

1-[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction using propan-2-ol and an appropriate leaving group such as a halide.

    Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction using a suitable amine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, sulfonates, or other electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

1-[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.

    1-[7-(propan-2-yloxy)-1-benzothiophen-2-yl]ethanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-[7-(propan-2-yloxy)-1-benzothiophen-2-yl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2167583-04-0

Molecular Formula

C12H15NOS

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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